Cas no 71067-42-0 ((S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride)

(S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride
- H-ALA-PRO-OME . HCL
- H-Ala-Pro-OMe · HCl
- h-ala-pro-ome hcl
- H-Ala-Pro-OMe•HCl
- methyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate,hydrochloride
- methyl L-alanyl-L-prolinate hydrochloride
- 71067-42-0
- DTXSID90856290
- Methyl L-alanyl-L-prolinate--hydrogen chloride (1/1)
- C9H17ClN2O3
- methyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate;hydrochloride
- H-Ala-Pro-OMe.HCl
- METHYL (2S)-1-[(2S)-2-AMINOPROPANOYL]PYRROLIDINE-2-CARBOXYLATE HYDROCHLORIDE
-
- MDL: MFCD00237757
- Inchi: InChI=1S/C9H16N2O3.ClH/c1-6(10)8(12)11-5-3-4-7(11)9(13)14-2;/h6-7H,3-5,10H2,1-2H3;1H/t6-,7-;/m0./s1
- InChI Key: CMYOTVRZLLXNSY-LEUCUCNGSA-N
- SMILES: C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC)N.Cl
Computed Properties
- Exact Mass: 236.09300
- Monoisotopic Mass: 236.0927701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 242
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- PSA: 72.63000
- LogP: 0.93780
(S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M224868-50mg |
(S)-Methyl 1-((S)-2-AMINOPROPANOYL)PYRROLIDINE-2-CARBOXYLATE Hydrochloride |
71067-42-0 | 50mg |
$ 185.00 | 2022-06-04 | ||
TRC | M224868-100mg |
(S)-Methyl 1-((S)-2-AMINOPROPANOYL)PYRROLIDINE-2-CARBOXYLATE Hydrochloride |
71067-42-0 | 100mg |
$ 275.00 | 2022-06-04 | ||
TRC | M224868-10mg |
(S)-Methyl 1-((S)-2-AMINOPROPANOYL)PYRROLIDINE-2-CARBOXYLATE Hydrochloride |
71067-42-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM129343-1g |
methyl L-alanyl-L-prolinate hydrochloride |
71067-42-0 | 95% | 1g |
$301 | 2024-07-24 | |
eNovation Chemicals LLC | D504384-1g |
(S)-Methyl 1-((S)-2-aMinopropanoyl)pyrrolidine-2-carboxylate hydrochloride |
71067-42-0 | 97% | 1g |
$513 | 2024-05-24 | |
Chemenu | CM129343-1g |
methyl L-alanyl-L-prolinate hydrochloride |
71067-42-0 | 95% | 1g |
$301 | 2021-06-09 | |
Ambeed | A636929-1g |
H-Ala-Pro-OMe.HCl |
71067-42-0 | 95+% | 1g |
$308.0 | 2024-04-17 | |
eNovation Chemicals LLC | D504384-1g |
(S)-Methyl 1-((S)-2-aMinopropanoyl)pyrrolidine-2-carboxylate hydrochloride |
71067-42-0 | 97% | 1g |
$513 | 2025-02-25 | |
eNovation Chemicals LLC | D504384-1g |
(S)-Methyl 1-((S)-2-aMinopropanoyl)pyrrolidine-2-carboxylate hydrochloride |
71067-42-0 | 97% | 1g |
$513 | 2025-02-28 | |
A2B Chem LLC | AH16174-250mg |
H-Ala-Pro-OMe.HCl |
71067-42-0 | 250mg |
$356.00 | 2024-04-19 |
(S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride
Introduction to (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride (CAS No. 71067-42-0)
The compound (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride, identified by its CAS number 71067-42-0, is a meticulously crafted molecule that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of chiral pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The stereochemical configuration of this molecule, specifically the (S) configuration at the chiral center, plays a crucial role in determining its pharmacological properties and interactions with biological targets.
In recent years, there has been a surge in research focused on the development of enantiomerically pure compounds due to their improved efficacy and reduced side effects compared to racemic mixtures. The synthesis and characterization of (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride represent a significant advancement in this area. The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various pharmaceutical applications, including drug formulation and delivery systems.
The structural framework of this compound incorporates several key functional groups that contribute to its unique chemical and biological properties. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, often found in biologically active molecules due to its ability to mimic natural amino acid structures and interact with biological receptors. The presence of an amine group at the 2-position of the pyrrolidine ring further enhances its potential as a pharmacophore, enabling interactions with various enzymatic and receptor targets.
One of the most compelling aspects of (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride is its role in the development of novel therapeutic agents. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding, making it a promising candidate for treating a range of diseases. For instance, research has indicated that this compound may exhibit inhibitory effects on certain kinases and proteases, which are implicated in various pathological conditions, including cancer and inflammatory disorders.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic techniques, such as asymmetric catalysis and chiral resolution methods, are employed to achieve the desired stereochemical configuration. These methods not only enhance the efficiency of the synthesis but also contribute to the scalability of production, which is crucial for pharmaceutical applications.
In terms of pharmacological evaluation, (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride has been subjected to rigorous in vitro and in vivo studies to assess its efficacy and safety profiles. Preliminary results suggest that this compound exhibits potent biological activity with minimal toxicity, making it a viable candidate for further clinical development. These findings are particularly encouraging given the growing demand for innovative treatments that offer improved therapeutic outcomes.
The development of this compound also underscores the importance of collaboration between academic researchers and industry professionals. Such partnerships facilitate the translation of laboratory discoveries into tangible pharmaceutical products, ultimately benefiting patients worldwide. The interdisciplinary nature of this research highlights how advancements in chemical synthesis and medicinal chemistry can lead to breakthroughs in drug discovery.
Looking ahead, the future prospects for (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride appear promising. Ongoing research aims to explore its potential applications in various therapeutic areas, including neurodegenerative diseases, infectious diseases, and metabolic disorders. Additionally, efforts are being made to optimize its pharmacokinetic properties through structural modifications, which could further enhance its clinical utility.
In conclusion, (S)-Methyl 1-((S)-2-aminopropanoyl)pyrrolidine-2-carboxylate hydrochloride (CAS No. 71067-42-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising preclinical data, position it as a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs worldwide.
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